molecular formula C21H22FN3O2S B2521813 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899731-97-6

2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2521813
CAS No.: 899731-97-6
M. Wt: 399.48
InChI Key: GUGPBVJJOCWJHB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Radioligands for Dopamine Reuptake Inhibition

The synthesis and application of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrate the potential use of fluorinated phenyl compounds in developing radioligands for neuroimaging. This study highlights the preparation of no-carrier-added fluorine-18 labeled GBR 12909, indicating the compound's role in dopamine reuptake inhibition and its application in imaging studies (Haka & Kilbourn, 1990).

Development of Antimicrobial Agents

Research into the synthesis and spectroscopic characterization of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone demonstrates the compound's potential in biological applications, including cytotoxic and antimicrobial activities. The study involves click chemistry approaches for synthesis and characterizes the compound using various spectroscopic techniques (Govindhan et al., 2017).

Electrochemical Synthesis for Arylthiobenzazoles

Electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to create new arylthiobenzazoles showcase the compound's versatility in chemical synthesis. This research presents a novel methodology for the synthesis of arylthiobenzazoles, contributing to the development of compounds with potential pharmacological activities (Amani & Nematollahi, 2012).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-14-3-8-17(27-2)19-20(14)28-21(23-19)25-11-9-24(10-12-25)18(26)13-15-4-6-16(22)7-5-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGPBVJJOCWJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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